molecular formula C27H25FN4O3 B2817472 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892281-75-3

7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2817472
CAS No.: 892281-75-3
M. Wt: 472.52
InChI Key: ARMMUTGZDFXZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a phenethyl group, and a piperazine ring substituted with a fluorophenyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via a Friedel-Crafts alkylation reaction, where the quinazoline core reacts with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the quinazoline derivative reacts with 1-(4-fluorophenyl)piperazine in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Quinazoline derivatives with ketone or carboxylic acid functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinazoline derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it is studied for its potential as a pharmacological agent. Its interactions with biological targets can lead to the development of new drugs, particularly in the field of neuropharmacology.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain neurological disorders due to its interaction with neurotransmitter receptors.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the quinazoline core.

Mechanism of Action

The mechanism of action of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring and the fluorophenyl group play crucial roles in binding to these receptors, modulating their activity and leading to potential therapeutic effects. The exact pathways involved depend on the specific biological context and the receptors targeted.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
  • 7-(4-(4-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
  • 7-(4-(4-bromophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione lies in the presence of the fluorophenyl group, which can significantly influence its pharmacological properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for drug development.

Properties

CAS No.

892281-75-3

Molecular Formula

C27H25FN4O3

Molecular Weight

472.52

IUPAC Name

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H25FN4O3/c28-21-7-9-22(10-8-21)30-14-16-31(17-15-30)25(33)20-6-11-23-24(18-20)29-27(35)32(26(23)34)13-12-19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,29,35)

InChI Key

ARMMUTGZDFXZDW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.